An In-depth Technical Guide to (S)-2-(Azetidin-2-yl)ethanol Hydrochloride: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (S)-2-(Azetidin-2-yl)ethanol Hydrochloride: A Chiral Building Block for Drug Discovery
(S)-2-(Azetidin-2-yl)ethanol hydrochloride, a chiral azetidine derivative, represents a valuable building block for medicinal chemists and drug development professionals. Its unique structural features, including a strained four-membered ring and a stereocenter, offer the potential to impart favorable physicochemical and pharmacological properties to novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and strategic importance in drug design, alongside practical considerations for its handling and synthesis.
Chemical Identity and Physicochemical Properties
CAS Number: 1956437-03-8[1]
(S)-2-(Azetidin-2-yl)ethanol hydrochloride is the hydrochloride salt of the chiral amino alcohol, (S)-2-(Azetidin-2-yl)ethanol. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a key feature of this molecule. Azetidines have gained significant attention in medicinal chemistry as they can enhance metabolic stability, improve receptor selectivity, and fine-tune the pharmacokinetic profile of drug candidates.[2] The hydrochloride salt form generally improves the solubility and stability of the parent compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem[1] |
| Molecular Weight | 137.61 g/mol | PubChem[1] |
| IUPAC Name | 2-[(2S)-azetidin-2-yl]ethanol;hydrochloride | PubChem[1] |
| SMILES | C1CN[C@@H]1CCO.Cl | PubChem[1] |
| InChIKey | DRCPBCYMXFWTRI-JEDNCBNOSA-N | PubChem[1] |
| Computed XLogP3 | -0.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into a molecule can offer several advantages:
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Structural Rigidity and Three-Dimensionality: The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[2] This defined three-dimensional structure provides a scaffold for precise spatial orientation of substituents.
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Improved Physicochemical Properties: Azetidines can serve as bioisosteres for other cyclic amines like pyrrolidines and piperidines. This substitution can lead to enhanced aqueous solubility, a crucial factor for drug delivery and bioavailability.[4]
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Metabolic Stability: The azetidine nucleus can be more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.[2]
Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine moiety, highlighting its therapeutic relevance.[2]
Synthesis Strategies for Chiral 2-Substituted Azetidines
A plausible synthetic approach for (S)-2-(Azetidin-2-yl)ethanol could be envisioned starting from a suitable chiral amino acid or amino alcohol. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for chiral 2-substituted azetidines.
Potential Applications in Drug Discovery
Given the pharmacological relevance of the azetidine scaffold, (S)-2-(Azetidin-2-yl)ethanol hydrochloride is a promising starting material for the synthesis of compound libraries for high-throughput screening. Azetidine derivatives have shown a broad range of biological activities, including:
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Antibacterial and Antifungal Agents: The azetidin-2-one (β-lactam) ring is a core component of many antibiotics.[5][6] Novel azetidine derivatives are being explored for their antimicrobial properties against resistant strains.
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Antitubercular and Anticancer Activity: Certain azetidin-2-ones have demonstrated promising activity against Mycobacterium tuberculosis and various cancer cell lines.[5][6]
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Central Nervous System (CNS) Modulators: The rigid structure of the azetidine ring makes it a suitable scaffold for targeting CNS receptors and transporters.[2]
The chiral nature of (S)-2-(Azetidin-2-yl)ethanol hydrochloride is particularly significant, as stereochemistry plays a crucial role in drug-receptor interactions. The use of enantiomerically pure building blocks is a key principle in modern drug design to enhance therapeutic efficacy and minimize off-target effects.
Handling and Storage
(S)-2-(Azetidin-2-yl)ethanol hydrochloride is expected to be a hygroscopic solid. Therefore, proper handling and storage are crucial to maintain its integrity.
Experimental Protocol: Handling a Hygroscopic Compound
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Preparation:
-
Work in a controlled environment with low humidity, such as a glove box or a fume hood with a dry nitrogen atmosphere.
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Ensure all glassware and spatulas are thoroughly dried in an oven and cooled in a desiccator before use.
-
-
Weighing:
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Allow the container of (S)-2-(Azetidin-2-yl)ethanol hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Quickly weigh the desired amount of the compound into a pre-tared, dry vial.
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Immediately and tightly seal the main container after dispensing.
-
-
Storage:
-
Store the compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
For long-term storage, consider a cool, dry, and dark place.
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Safety Precautions
While a specific Material Safety Data Sheet (MSDS) for (S)-2-(Azetidin-2-yl)ethanol hydrochloride is not widely available, general precautions for handling azetidine hydrochlorides and other chemical reagents should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]
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Spills: In case of a spill, clean it up promptly using appropriate procedures and dispose of the waste in a designated chemical waste container.[7]
Future Perspectives
The unique structural and chemical properties of (S)-2-(Azetidin-2-yl)ethanol hydrochloride make it a valuable and versatile building block in the design and synthesis of novel therapeutic agents. As the importance of three-dimensional molecular architecture in drug discovery continues to grow, the demand for chiral scaffolds like this azetidine derivative is expected to increase. Further research into its applications in various therapeutic areas holds significant promise for the development of next-generation medicines.
References
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- Udupi, R. H., et al. (1997). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry, 6(4), 281-286.
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Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET. (2009, June 16). Fisher Scientific.
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). Journal of Health Sciences, 6(S8), 4437–4452.
- Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. (2021).
- Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-22.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). Molecules, 29(16), 3824.
- Azetidine hydrochloride Safety Data Sheet. (2023, July 5). Apollo Scientific.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (2012, August 1). The Journal of Organic Chemistry, 77(15), 6649-6661.
- Design and synthesis of two azetidin-haloperidol derivatives using some strategies. (2014, September 22). Journal of Chemical and Pharmaceutical Research, 6(9), 133-138.
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SAFETY DATA SHEET - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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(S)-2-(Azetidin-2-yl)ethanol hydrochloride. PubChem. Retrieved from [Link]
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022, August 27). ScienceScholar, 4(2), 1-16.
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(Azetidin-2-yl)methanol. PubChem. Retrieved from [Link]
- An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine. (2025). Benchchem.
- Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021, April 22).
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¹H NMR spectra of the (a) 2-azidoethanol, (b)... - ResearchGate. (n.d.). Retrieved from [Link]
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